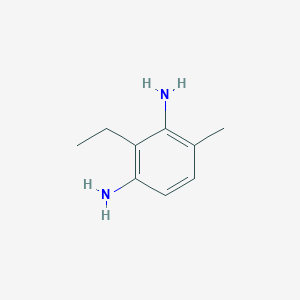
1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl- is a chemical compound commonly known as MEP. This compound has gained significant attention from the scientific community due to its potential applications in various fields. MEP is a thiol compound that contains a pyrrole ring and an alkyl group. The compound is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of MEP is not fully understood. However, it is believed that MEP exerts its biological effects by interacting with sulfhydryl groups in proteins and enzymes. MEP can also act as a radical scavenger, preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
MEP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MEP can inhibit the growth of cancer cells and exhibit antibacterial activity against various strains of bacteria. In vivo studies have shown that MEP can reduce oxidative stress and inflammation in animal models. MEP has also been shown to have neuroprotective effects and improve cognitive function in animal models.
実験室実験の利点と制限
MEP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various compounds. MEP also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, MEP has some limitations for lab experiments. It is a reactive compound that can interact with other compounds in the lab environment, leading to false-positive results. MEP is also a toxic compound that requires careful handling and disposal.
将来の方向性
There are several future directions for the study of MEP. One of the directions is to study its potential applications in drug discovery. MEP has been shown to exhibit anticancer and antimicrobial properties, making it a potential lead compound for the development of new drugs. Another direction is to study its potential applications in material science. MEP can be used as a precursor for the synthesis of various polymers and materials with unique properties. Finally, future studies can focus on the mechanism of action of MEP and its interaction with proteins and enzymes, leading to a better understanding of its biological effects.
Conclusion:
In conclusion, 1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl- is a versatile compound with potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MEP is a promising compound that requires further studies to fully understand its potential applications.
合成法
MEP can be synthesized using different methods. One of the commonly used methods is the reaction of 2-methyl-5-propylpyrrole with ethanethiol in the presence of a catalyst. The reaction takes place under mild conditions, and the product can be purified using a simple extraction process. Another method involves the reaction of 2-methyl-5-propylpyrrole with thioacetic acid followed by hydrolysis to obtain MEP.
科学的研究の応用
MEP has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MEP has been studied for its anticancer, antimicrobial, and antioxidant properties. It has been shown to inhibit the growth of cancer cells and exhibit antibacterial activity against various strains of bacteria. In material science, MEP has been used as a precursor for the synthesis of various polymers and materials. In organic synthesis, MEP has been used as a building block for the synthesis of various compounds.
特性
CAS番号 |
153686-99-8 |
|---|---|
分子式 |
C10H17NS |
分子量 |
183.32 g/mol |
IUPAC名 |
2-(2-methyl-5-propylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C10H17NS/c1-3-4-10-6-5-9(2)11(10)7-8-12/h5-6,12H,3-4,7-8H2,1-2H3 |
InChIキー |
LRGRVYMIARIGRU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(N1CCS)C |
正規SMILES |
CCCC1=CC=C(N1CCS)C |
その他のCAS番号 |
153686-99-8 |
同義語 |
2-Methyl 5-propyl N-ethanethiol pyrrole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




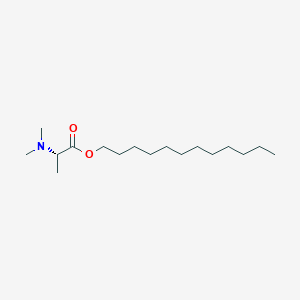
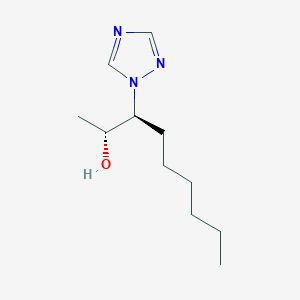
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
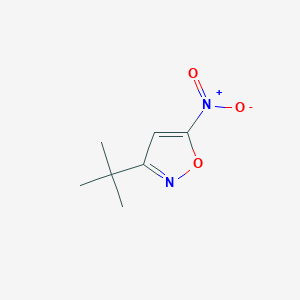
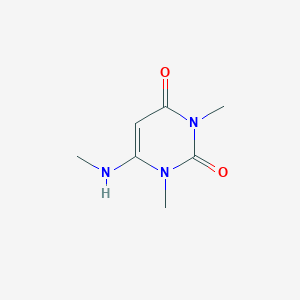
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
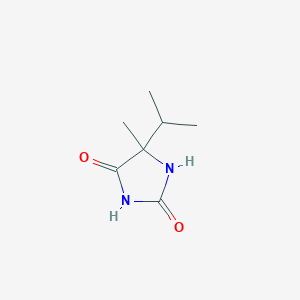

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)

![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
